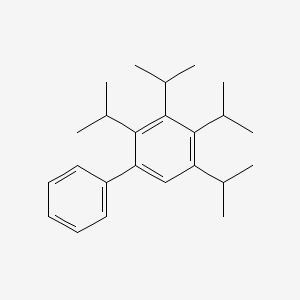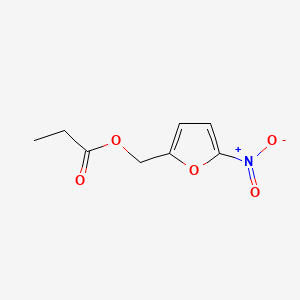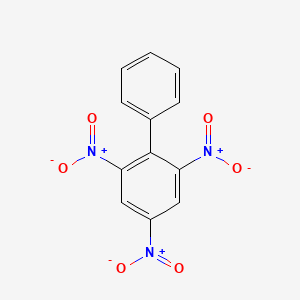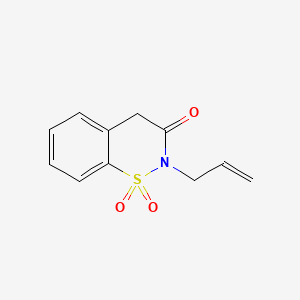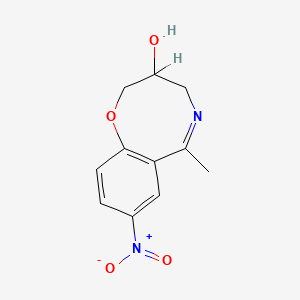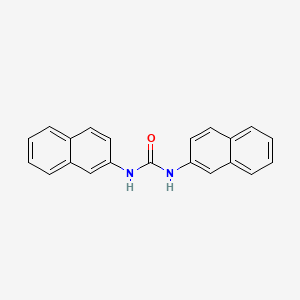
Urea, N,N-di-2-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N-di-2-naphthalenyl-: is a derivative of urea where the nitrogen atoms are substituted with 2-naphthalenyl groups. This compound is part of the broader class of N-substituted ureas, which are known for their diverse chemical and biological properties. These compounds are extensively employed in various industries, including chemical, pharmaceutical, and agrochemical sectors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N-di-2-naphthalenyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of 2-naphthylamine with phosgene to generate the corresponding isocyanate, which then reacts with another molecule of 2-naphthylamine to form the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its environmental and safety concerns. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .
化学反応の分析
Types of Reactions: Urea, N,N-di-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Chemistry: In chemistry, Urea, N,N-di-2-naphthalenyl- is used as a building block for synthesizing other complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and van der Waals interactions makes it a candidate for studying protein-ligand interactions .
Medicine: In medicine, derivatives of N-substituted ureas are explored for their pharmacological properties.
Industry: Industrially, Urea, N,N-di-2-naphthalenyl- is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of various commercial products .
作用機序
The mechanism of action of Urea, N,N-di-2-naphthalenyl- involves its ability to form multiple types of interactions with target molecules. It can establish hydrogen bonds with both backbone and side chains of proteins, as well as van der Waals contacts with nonpolar moieties. This promiscuity in interactions makes it a versatile compound for studying protein stability and denaturation .
類似化合物との比較
- N,N’-dimethyl-urea
- N,N’-di-phenyl-urea
- N,N’-di-1-naphthalenyl-urea
Comparison: Compared to other similar compounds, Urea, N,N-di-2-naphthalenyl- is unique due to the presence of two 2-naphthalenyl groups. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for π-π stacking interactions. These properties make it particularly useful in applications requiring strong molecular interactions and stability .
特性
CAS番号 |
33102-63-5 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
1,3-dinaphthalen-2-ylurea |
InChI |
InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24) |
InChIキー |
HJULLKDMHVMMRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



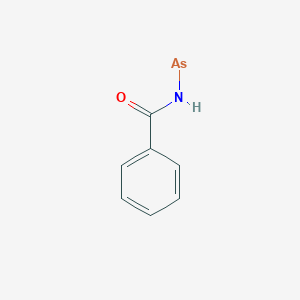
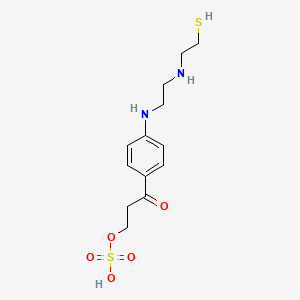
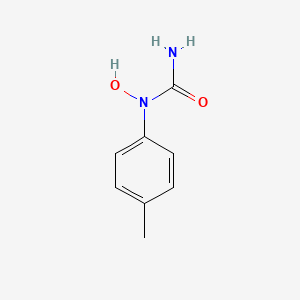
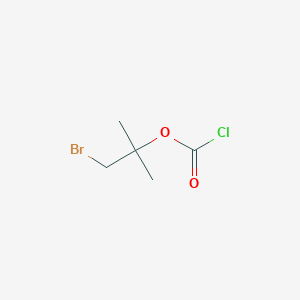
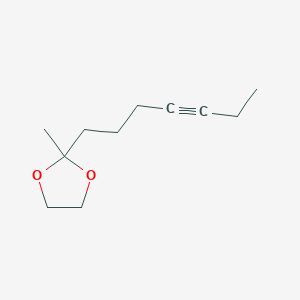
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
